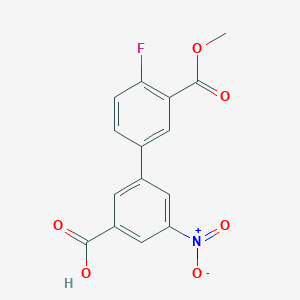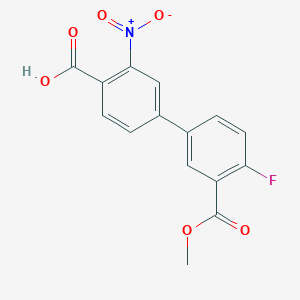
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid (2-CPCFB) is a carboxylic acid with a molecular formula of C9H6ClFNO3. It is a white powder with a molar mass of 231.57 g/mol and a melting point of 118-120 °C. 2-CPCFB is an important reagent used in organic synthesis and is also used in the preparation of various pharmaceuticals.
Applications De Recherche Scientifique
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and is also used in the preparation of various pharmaceuticals. It is also used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiophenes. In addition, 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is used in the synthesis of polymers, dyes, and other organic materials.
Mécanisme D'action
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is an acid-catalyzed reaction that involves the formation of a carboxylate anion. The carboxylate anion is then protonated to form the desired product. The reaction is reversible and can be driven to completion by the addition of a strong acid, such as hydrochloric acid.
Biochemical and Physiological Effects
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it has the ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is a useful reagent for laboratory experiments due to its high reactivity and solubility. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% is a strong acid and can cause skin and eye irritation if handled improperly. In addition, it is highly flammable and should be handled with caution.
Orientations Futures
The potential applications of 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% are vast and there are numerous potential avenues for further research. Some of the potential future directions include the development of new methods for the synthesis of 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95%, the exploration of its potential applications in drug discovery, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential toxicological effects of 2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% and its potential uses in the treatment of various diseases.
Méthodes De Synthèse
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid, 95% can be prepared by the reaction of 4-chlorophenyl isocyanate with 5-fluorobenzoic acid in the presence of triethylamine. The reaction is carried out at room temperature in an inert atmosphere and yields the desired product in high yields.
Propriétés
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-12-4-1-7(5-11(12)13(17)18)9-3-2-8(16)6-10(9)14(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGEACWZVPBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691586 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoyl-4-chlorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1261964-05-9 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














